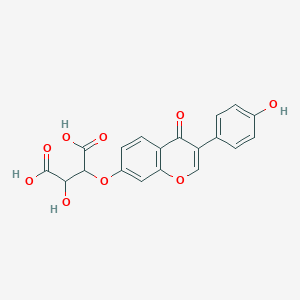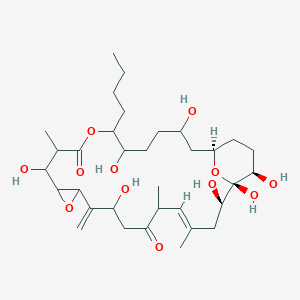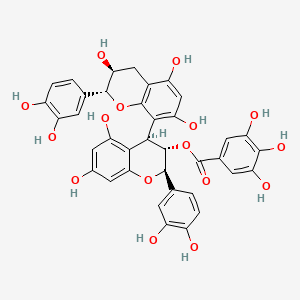
procyanidin B3 3-O-gallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Procyanidin B3 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of procyanidin B3. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B3.
Scientific Research Applications
Antioxidant and DNA Polymerase Inhibitory Activity
Procyanidin B3 3-O-gallate has been noted for its significant antioxidant activities. Research indicates that derivatives of procyanidin B3, specifically the 3,3″-di-O-gallate derivative, exhibit strong antioxidant and radical scavenging activity. Additionally, the 3-O-gallate derivative has shown potent inhibitory activity against mammalian DNA polymerase α, suggesting that the presence of a galloyl group at the C-3 position in proanthocyanidin oligomers plays a critical role in biological activity. However, the antioxidant activity of these compounds does not directly correlate with DNA polymerase inhibitory activity, highlighting the specificity of their bioactive properties (Saito et al., 2004).
Antitumor Activities
Procyanidin B3 gallate derivatives have been synthesized and tested for their antitumor effects. These derivatives, including the 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, have demonstrated significant antitumor effects against human prostate PC-3 cell lines, albeit with activities weaker than well-known compounds such as EGCG and prodelphinidin B3 (Suda et al., 2013).
Interaction with Proteins and Saliva
The interaction of procyanidin compounds, including B3 3-O-gallate derivatives, with proteins has been investigated. Research has shown that procyanidin compounds interact differently with various proteins, and factors like the stereochemistry of flavan-3-ols and interflavanoid bond types can influence this interaction. Esterification of a galloyl group to procyanidin compounds can increase their interaction with proteins, a factor crucial for understanding the bioavailability and bioactivity of these compounds (de Freitas & Mateus, 2001).
Neuroprotective Effects
The neuroprotective effects of procyanidins, including B3 3-O-gallate, have been evaluated in relation to their structural characteristics. Studies indicate that the neuroprotective effect of procyanidins is positively correlated with their degree of polymerization, suggesting that specific structural features of these compounds play a pivotal role in their bioactivity. Among the various procyanidins tested, the trimeric form demonstrated superior neuroprotective effects compared to monomers and dimers (Chen et al., 2022).
properties
Product Name |
procyanidin B3 3-O-gallate |
|---|---|
Molecular Formula |
C37H30O16 |
Molecular Weight |
730.6 g/mol |
IUPAC Name |
[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31-,33+,34+,36-/m0/s1 |
InChI Key |
BXWABJPTCUDBMM-UDGCLMCYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



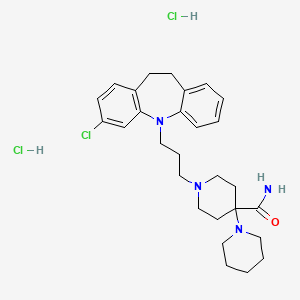
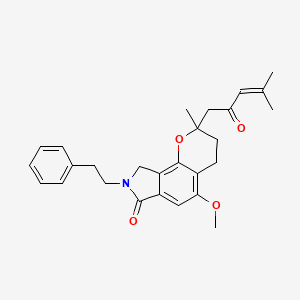
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
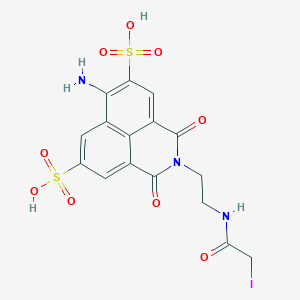
![(1R,2S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1246644.png)
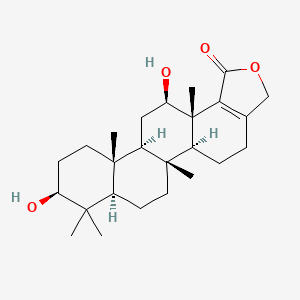


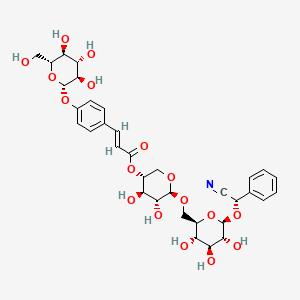

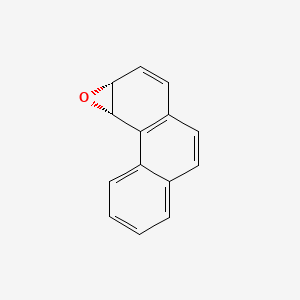
![1-[5-[4-(dimethylamino)phenyl]-2-(3,4,5-trimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B1246658.png)
